4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a heterocyclic compound that features a quinazoline core substituted with an azetidine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved by reacting 4-chloro-1H-pyrazole with an appropriate aldehyde or ketone under basic conditions.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Coupling of the pyrazole and azetidine moieties: This step involves the formation of a carbon-nitrogen bond between the pyrazole and azetidine rings, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment to the quinazoline core: The final step involves the attachment of the coupled pyrazole-azetidine moiety to the quinazoline core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{3-[(4-bromophenyl)-1H-pyrazol-1-yl]methyl}azetidin-1-yl}quinazoline
- **4-{3-[(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}azetidin-1-yl}quinazoline
Uniqueness
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is unique due to the presence of the chloro substituent on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s specific substitution pattern may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C15H14ClN5 |
---|---|
Molecular Weight |
299.76 g/mol |
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
InChI |
InChI=1S/C15H14ClN5/c16-12-5-19-21(9-12)8-11-6-20(7-11)15-13-3-1-2-4-14(13)17-10-18-15/h1-5,9-11H,6-8H2 |
InChI Key |
HVGRLLKKEAQWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=NC3=CC=CC=C32)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.